2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol

Description

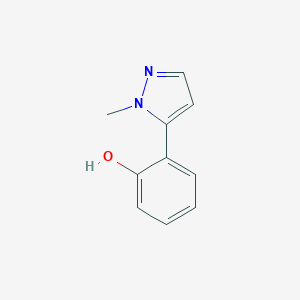

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEELFJDEGWFUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420818 | |

| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123532-22-9 | |

| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(1-methyl-1H-pyrazol-5-yl)phenol, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core synthetic strategies, underlying mechanistic principles, and practical experimental protocols. Emphasis is placed on the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions, providing a rationale for procedural choices and highlighting key experimental considerations. This document aims to serve as a practical resource for the efficient and reproducible synthesis of this important pyrazole derivative.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents. The title compound, this compound, combines the versatile pyrazole ring with a phenolic group, a common pharmacophore, suggesting its potential utility as a key building block in drug discovery programs. This guide will delineate the most effective synthetic pathways to access this valuable molecule.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound hinges on the formation of a carbon-carbon bond between the C5 position of the pyrazole ring and the C2 position of the phenol ring. A retrosynthetic analysis reveals two primary and highly effective disconnection strategies, both centered around modern cross-coupling reactions:

-

Strategy A: Suzuki-Miyaura Coupling: This approach involves the palladium-catalyzed cross-coupling of a 1-methyl-5-halopyrazole with 2-hydroxyphenylboronic acid. This is often the preferred method due to its high functional group tolerance and generally high yields.

-

Strategy B: Chan-Lam Coupling: This copper-catalyzed method offers an alternative route, coupling a 1-methyl-5-halopyrazole with phenol. While sometimes requiring harsher conditions than Suzuki-Miyaura coupling, it can be a valuable alternative, particularly when boronic acids are unstable or difficult to access.

This guide will focus primarily on the Suzuki-Miyaura approach, as it is more extensively documented for similar transformations, while also providing an overview of the Chan-Lam alternative.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

The successful synthesis of the target molecule relies on the efficient preparation of two key building blocks: a 1-methyl-5-halopyrazole and 2-hydroxyphenylboronic acid.

Synthesis of 1-Methyl-5-halopyrazoles

The choice of halogen (bromine or iodine) on the pyrazole ring can influence the reactivity in the subsequent cross-coupling reaction, with iodides generally being more reactive.

A common route to 1-methyl-5-bromopyrazole involves the bromination of 1-methylpyrazole. However, direct bromination can lead to a mixture of regioisomers. A more controlled synthesis starts from a pre-functionalized pyrazole. For instance, a multi-step sequence starting from diethyl butynedioate and methylhydrazine can yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which can then be decarboxylated.[1]

A plausible, more direct laboratory-scale synthesis can be adapted from known procedures for N-alkylation and subsequent halogenation:

Step 1: N-Methylation of Pyrazole. Pyrazole is deprotonated with a suitable base like sodium hydride in an aprotic solvent such as DMF, followed by quenching with an electrophilic methyl source like methyl iodide.

Step 2: Regioselective Bromination. The resulting 1-methylpyrazole can be brominated. To achieve high regioselectivity for the 5-position, a directed metalation-bromination approach can be employed. This involves deprotonation at the 5-position with a strong base like n-butyllithium at low temperature, followed by quenching with a bromine source such as 1,2-dibromoethane.

1-Methyl-5-iodopyrazole is an excellent substrate for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond. A common method for its synthesis is the iodination of 1-methylpyrazole using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The reaction can be promoted by the presence of an acid catalyst.

Experimental Protocol: Synthesis of 1-Methyl-5-iodopyrazole

-

To a solution of 1-methylpyrazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-iodopyrazole.

Synthesis of 2-Hydroxyphenylboronic Acid

Core Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[2] In the context of synthesizing this compound, this reaction couples 1-methyl-5-iodopyrazole with 2-hydroxyphenylboronic acid.

Sources

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(1-methyl-1H-pyrazol-5-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for an audience with a strong background in organic chemistry and drug development.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a phenol ring directly attached to a methylated pyrazole nucleus. This unique arrangement of a hydrogen bond donor (phenolic hydroxyl) and acceptor/donor sites (pyrazole nitrogens) governs its chemical behavior and potential for intermolecular interactions.

Compound Identification

| Identifier | Value | Source |

| CAS Number | 123532-22-9 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CN1N=CC=C1C2=CC=CC=C2O | N/A |

Physicochemical Data

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through established methods for pyrazole ring formation, followed by strategic functionalization. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis and Key Strategies

A common and effective strategy for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] An alternative pathway involves the cyclization of a chalcone intermediate.[3]

Diagram: Proposed Synthetic Pathways

Caption: Key retrosynthetic approaches to the target molecule.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed synthetic route based on the cyclization of an enaminone intermediate, a versatile and high-yielding method.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude enaminone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Step 2: Synthesis of this compound

-

Dissolve the enaminone intermediate (1.0 eq) in glacial acetic acid.

-

Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the protons on the pyrazole ring, and the N-methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 9.0 - 10.0 | br s |

| Aromatic-H (phenol) | 6.8 - 7.5 | m |

| Pyrazole-H | 6.0 - 7.6 | d, d |

| N-CH₃ | 3.7 - 4.0 | s |

Note: Predicted shifts are based on general values for similar chemical environments and may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenolic C-OH | 150 - 160 |

| Aromatic C | 115 - 130 |

| Pyrazole C | 105 - 145 |

| N-CH₃ | 35 - 40 |

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | 3200 - 3600 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C=C, C=N (Aromatic/Heteroaromatic) | 1450 - 1600 |

| C-O (Phenol) | 1200 - 1260 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.19 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO or cleavage of the pyrazole ring.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its two main functional moieties: the phenol and the pyrazole rings.

Reactivity Profile

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution on the phenol ring, ortho and para to the hydroxyl group.[3]

-

Pyrazole Ring: The pyrazole ring is generally stable to oxidation and reduction. The nitrogen atoms can act as ligands for metal coordination. Electrophilic substitution on the pyrazole ring is also possible.

Diagram: Key Reactivity Sites

Caption: A conceptual map of the molecule's reactive centers.

Potential Applications

The pyrazole-phenol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

-

Drug Development: Compounds with this core structure have been investigated for their potential as antimicrobial and anticancer agents.[3][4] The ability to chelate metal ions also suggests potential applications as enzyme inhibitors.

-

Materials Science: The phenolic and pyrazole moieties can be functionalized to create novel ligands for catalysis or as building blocks for polymers with specific optical or electronic properties.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related phenolic and heterocyclic compounds, the following general precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for further investigation in both medicinal chemistry and materials science. While detailed experimental data on the parent compound is limited, established synthetic methodologies and the known reactivity of its constituent functional groups provide a solid foundation for its exploration and derivatization. Future research should focus on the full experimental characterization of this molecule and the evaluation of its biological and material properties.

References

-

ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-.... [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 2-(1-methyl-1H-pyrazol-5-yl)phenol

Introduction

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-(1-methyl-1H-pyrazol-5-yl)phenol. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the presence of both a phenol and a pyrazole moiety, which are known pharmacophores and versatile building blocks in organic synthesis. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for elucidating its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity.

Molecular Structure and Key Features

The structure of this compound features a phenol ring substituted at the ortho position with a 1-methyl-1H-pyrazol-5-yl group. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the pyrazole ring, which can influence its chemical and spectral properties.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts are influenced by the electron-donating hydroxyl group and the aromatic nature of both the phenol and pyrazole rings.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | Phenolic -OH |

| ~7.5 - 7.2 | m | 4H | Aromatic protons (Phenol ring) |

| ~6.4 | d | 1H | Pyrazole H4 |

| ~7.6 | d | 1H | Pyrazole H3 |

| ~3.8 | s | 3H | N-CH₃ |

Interpretation and Rationale:

-

Phenolic -OH: The phenolic proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10.0-11.0 ppm) due to hydrogen bonding and its acidic nature. This peak's position can be sensitive to concentration and solvent. Its identity can be confirmed by a D₂O shake experiment, where the peak would disappear.[1]

-

Aromatic Protons: The four protons on the phenol ring will appear in the aromatic region (δ 7.2-7.5 ppm). Due to the ortho-substitution, they will likely exhibit complex splitting patterns (multiplets).

-

Pyrazole Protons: The two protons on the pyrazole ring are in distinct chemical environments. The proton at the C4 position is expected to be a doublet around δ 6.4 ppm, while the proton at the C3 position will likely be a doublet at a more downfield region, around δ 7.6 ppm. The coupling between these two protons would result in a doublet for each.

-

N-Methyl Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet around δ 3.8 ppm, as there are no adjacent protons to cause splitting.

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic rings.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-OH (Phenol) |

| ~145.0 | C-pyrazole (Phenol) |

| ~130.0 - 115.0 | Aromatic CH (Phenol) |

| ~140.0 | C5 (Pyrazole) |

| ~135.0 | C3 (Pyrazole) |

| ~105.0 | C4 (Pyrazole) |

| ~35.0 | N-CH₃ |

Interpretation and Rationale:

-

Phenolic Carbons: The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield of the phenolic carbons, around δ 155.0 ppm. The carbon atom of the phenol ring attached to the pyrazole ring will also be significantly downfield. The other four carbons of the phenol ring will resonate in the typical aromatic region of δ 115.0-130.0 ppm. Due to the symmetry of the phenol ring, some of these carbons might have similar chemical shifts.

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the methyl group. The C5 carbon, attached to the phenol ring, is predicted to be around δ 140.0 ppm. The C3 and C4 carbons are expected at approximately δ 135.0 ppm and δ 105.0 ppm, respectively.[2]

-

N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region, around δ 35.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation. Electron Ionization (EI) is a common technique for such molecules.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 159 | [M - NCH]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 81 | [C₄H₅N₂]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O), which is 188.

-

Fragmentation Pattern: The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[3] For this compound, common fragmentation pathways would likely involve the loss of the methyl group ([M - CH₃]⁺, m/z 173) and cleavage of the pyrazole ring. The bond between the two aromatic rings is also susceptible to cleavage, leading to fragments corresponding to the phenol cation ([C₆H₅OH]⁺, m/z 94) and the methylpyrazole cation ([C₄H₅N₂]⁺, m/z 81).

Caption: A generalized workflow for obtaining an Electron Ionization Mass Spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (Solid, KBr pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1600, ~1500 | Strong, Medium | C=C and C=N stretching (aromatic rings) |

| ~1230 | Strong | C-O stretch (phenolic) |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[4][5]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[4]

-

Aromatic and Pyrazole Ring Stretches: The C=C and C=N stretching vibrations of both the phenol and pyrazole rings will give rise to strong to medium intensity bands in the 1600-1500 cm⁻¹ region.

-

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to show a strong absorption around 1230 cm⁻¹.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed. It is crucial to adapt these protocols based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.[7]

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.[8][9]

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts based on established literature values for similar structures.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.[10]

-

Ionization: Ionize the sample using electron impact (EI) with a standard electron energy of 70 eV.[11]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12][13]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Data Processing: The instrument's software will perform a Fourier transform of the interferogram to produce the IR spectrum (a plot of transmittance or absorbance versus wavenumber).

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectral data for this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the positive identification and characterization of this molecule. The provided protocols offer a solid foundation for the experimental acquisition of high-quality spectral data, ensuring scientific rigor in research and development endeavors.

References

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

- Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

-

Clark, J. (2023). Infrared Spectrum of Phenol. Doc Brown's Chemistry. [Link]

- Elguero, J., Marzin, C., & Roberts, J. D. (1974). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Journal of Heterocyclic Chemistry, 11(4), 565-568.

- Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- University of California, Irvine, Department of Chemistry.

- Hasan, A., Abbas, A., & Akhtar, M. N. (2018). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).

-

Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. [Link]

- de Oliveira, V. M., & de Oliveira, R. B. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Mass Spectrometry, 5(Spec Iss), S0053.

- de Oliveira, V. M., & de Oliveira, R. B. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Mikaia, A. I., & Nefedov, V. D. (2009). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Mass Spectrometry Reviews, 28(4), 517-573.

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. [Link]

-

LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

- American Chemical Society. NMR Guidelines for ACS Journals.

- Supporting Information for a scientific public

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Chart.

- Elguero, J., & Claramunt, R. M. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2875.

-

Clark, J. (2023). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

- ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].

-

Clark, J. (2023). Mass spectra - fragmentation patterns. Chemguide. [Link]

- Field, L. D., Li, H., & Magill, A. M. (2007). Basic 1H- and 13C-NMR Spectroscopy.

- Indian Institute of Technology Bombay, Department of Chemistry. 13C NMR spectroscopy • Chemical shift.

- University of Bristol, School of Chemistry. NMR Techniques in Organic Chemistry: a quick guide.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- YouTube. (2025). [Chemistry] IR spectrum for Phenol and Phenetole.

-

Clark, J. (2023). 13C nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

- Hameed, A., Mohamad, S. N. A., & Al-zuhairi, A. J. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Royal Society of Chemistry.

-

Michigan State University, Department of Chemistry. Mass Spectrometry. [Link]

-

University of Mississippi, Chemical Instrumentation Facility. Mass Spectrometry Tutorial. [Link]

- Journal of the Association for Laboratory Automation. (2004).

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. dev-virtualetr.uninavarra.edu.co [dev-virtualetr.uninavarra.edu.co]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Pyrazolylphenol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their diverse and potent biological activities, leading to the development of several successful drugs.[2] The fusion of a pyrazole ring with a phenol moiety gives rise to pyrazolylphenol derivatives, a class of compounds exhibiting a remarkable spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrazolylphenol derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships (SAR).

I. Synthetic Strategies for Pyrazolylphenol Derivatives

The synthesis of pyrazolylphenol derivatives typically involves the construction of the pyrazole ring followed by the introduction or modification of the phenolic group, or vice-versa. A common and versatile method is the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with a hydrazine derivative.[3]

General Synthetic Protocol: From Chalcones to Pyrazolylphenols

This protocol outlines a widely used method for the synthesis of pyrazolylphenol derivatives.

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve an appropriate acetophenone derivative in a suitable solvent, such as ethanol.

-

Add an equimolar amount of a substituted benzaldehyde.

-

Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrazole Ring

-

Reflux a mixture of the synthesized chalcone and a hydrazine derivative (e.g., phenylhydrazine) in a solvent like glacial acetic acid or ethanol for several hours.[3]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield the pyrazolylphenol derivative.

Diagram of the Synthetic Workflow:

Caption: General synthetic route for pyrazolylphenol derivatives.

II. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrazolylphenol derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[4]

Mechanism of Action

The anti-inflammatory effects of pyrazolylphenol derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.[4] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), thereby blocking the synthesis of pro-inflammatory leukotrienes.[4] Furthermore, certain pyrazolylphenols have been shown to modulate inflammatory signaling pathways, such as the p38 MAPK pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4]

Signaling Pathway of Anti-inflammatory Action:

Caption: Inhibition of inflammatory pathways by pyrazolylphenols.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[6]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Test compound (pyrazolylphenol derivative)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at various doses).

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | In vitro COX-2 Inhibition (IC50, µM) | In vivo Carrageenan-Induced Paw Edema (% Inhibition at 3h) | Reference |

| FR140423 | 150 times more selective for COX-2 than COX-1 | Dose-dependently reduced edema | [5] |

| N5 | 47.97 (Selectivity Index) | 1.17 (Relative activity to celecoxib) | [7] |

| N7 | - | 1.13 (Relative activity to celecoxib) | [7] |

| Compound 7a | 0.41 | Significant reduction in edema | [6] |

III. Anticancer Activity: Inducing Cell Death in Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Pyrazolylphenol derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[8][9]

Mechanism of Action

The anticancer mechanism of pyrazolylphenol derivatives is multifaceted and often involves the induction of apoptosis, or programmed cell death.[8] Studies have shown that these compounds can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of apoptotic pathways.[8] This can involve the modulation of key proteins in the apoptotic cascade, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1] Some derivatives have also been found to inhibit specific kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[10]

Workflow for Evaluating Anticancer Activity:

Caption: Workflow for assessing the anticancer potential of pyrazolylphenols.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

96-well plates

-

Complete culture medium

-

Test compound (pyrazolylphenol derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of the pyrazolylphenol derivative for 24, 48, or 72 hours.[13] Include a vehicle control (e.g., DMSO).[12]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[12]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11c | PC3, A549, HL60, HCT116, SW620 | 4.09-16.82 | [8] |

| 70c, 70f | Various cell lines | Potent inhibitory effects | [14] |

| 111c | MCF-7, HeLa | Highest inhibition | [9] |

| 33, 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [10] |

| 43 | MCF7 | 0.25 | [10] |

IV. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazolylphenol derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[14][15]

Mechanism of Action

The exact antimicrobial mechanism of pyrazolylphenol derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of these compounds may play a role in their ability to penetrate microbial cell walls.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Test compound (pyrazolylphenol derivative)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (vehicle)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a stock solution of the pyrazolylphenol derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

-

Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5-125 | [15] |

| 21a | C. albicans, A. flavus | 2.9-7.8 | [15] |

| 3 | E. coli | 0.25 | [14] |

| 4 | S. epidermidis | 0.25 | [14] |

V. Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of many diseases. Pyrazolylphenol derivatives, owing to their phenolic hydroxyl group, can act as potent antioxidants.[17][18]

Mechanism of Action

The antioxidant activity of pyrazolylphenol derivatives is primarily due to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy.

Experimental Protocols: DPPH, ABTS, and FRAP Assays

A battery of assays is recommended to comprehensively evaluate the antioxidant potential of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[19][20]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[19]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[21]

Comparative Workflow of Antioxidant Assays:

Caption: A multi-assay approach for evaluating antioxidant capacity.

Quantitative Data: Antioxidant Activity

| Compound ID | Assay | Activity | Reference |

| Derivative 5h | - | Showed antioxidant properties | [17] |

| Phenyl-pyrazolone derivatives | EPR-based free radical scavenging | Significant antioxidant capacity | [10] |

| Pyrazoline carbothioamide 6a, 6c, 6e | DPPH, NO, Superoxide radical scavenging | Excellent radical scavenging activity | [18] |

VI. Conclusion and Future Directions

Pyrazolylphenol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive candidates for drug discovery programs targeting inflammatory diseases, cancer, microbial infections, and conditions associated with oxidative stress. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse pharmacological effects, optimizing their structure to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate their therapeutic potential in various disease models. The integration of computational tools for in silico screening and ADMET prediction will further accelerate the development of novel pyrazolylphenol-based therapeutics.

VII. References

Sources

- 1. researchgate.net [researchgate.net]

- 2. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. e3s-conferences.org [e3s-conferences.org]

A Technical Guide to the Structural Elucidaion of 2-(1-methyl-1H-pyrazol-5-yl)phenol

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of the novel compound 2-(1-methyl-1H-pyrazol-5-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, grounded in scientific principles and practical application. We will explore the synergistic use of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to unambiguously determine the molecular structure.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[2] This guide focuses on the systematic process of elucidating the structure of this compound, a compound featuring both a pyrazole and a phenol moiety, which are known to contribute to biological activity.[3]

I. The Elucidation Workflow: A Strategic Overview

The structural confirmation of a newly synthesized compound like this compound is a process of evidence accumulation. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment. Our workflow is designed to be logical and self-validating at each step.

Caption: A logical workflow for the structure elucidation of this compound.

II. Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first-line technique for analyzing a newly synthesized compound. It provides the molecular weight, which is a fundamental piece of information for determining the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the exact mass, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

-

Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

-

Data Interpretation: The most intense peak in the spectrum, the base peak, is often the molecular ion [M+H]⁺. The exact mass of this ion is used to calculate the elemental composition.

Data Presentation: Hypothetical HRMS Data

| Ion | Calculated Exact Mass (C₁₀H₁₀N₂O) | Observed m/z |

| [M+H]⁺ | 175.0866 | 175.0868 |

Trustworthiness: The close agreement between the calculated and observed exact mass provides high confidence in the molecular formula of C₁₀H₁₀N₂O. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Pyrazoles are known to undergo characteristic fragmentation, often involving the loss of HCN or N₂ from the molecular ion.[4][5]

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The positions and shapes of the absorption bands are correlated with known functional group frequencies.

Data Presentation: Hypothetical FTIR Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic, methyl) |

| ~1600, 1480 | C=C stretch (aromatic ring) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1250 | C-O stretch (phenol) |

Trustworthiness: The presence of a broad O-H stretch is a strong indicator of the phenolic hydroxyl group.[6][7][8][9][10] The combination of aromatic and aliphatic C-H stretches, along with C=C and C=N stretches, is consistent with the proposed structure containing both a substituted phenol and a methyl-pyrazole ring.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR techniques (COSY, HSQC, HMBC) reveal the connectivity between atoms. For pyrazole derivatives, NMR is crucial for distinguishing between isomers.[11][12][13][14][15]

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) to a concentration of ~5-10 mg/mL.

-

1D NMR: ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are performed to establish connectivity.

-

Data Interpretation: Chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assemble the molecular structure.

Data Presentation: Hypothetical NMR Data (in DMSO-d₆)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| 9.80 | s | 1H | OH | |

| 7.65 | d | 1H | H-3' | |

| 7.20-7.30 | m | 2H | Ar-H | |

| 6.90-7.00 | m | 2H | Ar-H | |

| 6.50 | d | 1H | H-4' | |

| 3.80 | s | 3H | CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| 155.0 | C-O | |

| 148.0 | C-5' | |

| 140.0 | C-3' | |

| 130.0-120.0 | Ar-C | |

| 115.0-120.0 | Ar-C | |

| 105.0 | C-4' | |

| 35.0 | CH₃ |

Trustworthiness and 2D NMR Analysis:

-

HSQC: This experiment would show direct correlations between the protons and the carbons they are attached to, confirming the assignments in the tables above. For example, the proton at 3.80 ppm would correlate with the carbon at 35.0 ppm.

-

COSY: This experiment would show correlations between coupled protons. A key correlation would be between the pyrazole protons at 7.65 ppm and 6.50 ppm.

-

HMBC: This is the most critical experiment for establishing the overall connectivity. Key long-range correlations would be:

-

The methyl protons (3.80 ppm) to the C-5' (148.0 ppm) and C-3' (140.0 ppm) of the pyrazole ring, confirming the N-methyl position.

-

The pyrazole proton H-4' (6.50 ppm) to the phenolic carbon C-2 (adjacent to the pyrazole), confirming the point of attachment.

-

Caption: Key HMBC correlations confirming the structure of this compound.

V. Final Structure and Conclusion

The convergence of data from Mass Spectrometry, FTIR, and NMR spectroscopy provides a self-validating and unambiguous structural assignment for this compound.

-

MS confirmed the molecular formula C₁₀H₁₀N₂O.

-

FTIR identified the key functional groups: a phenolic -OH, aromatic rings, and a methyl group.

-

NMR (1D and 2D) established the precise connectivity of all atoms, including the substitution pattern on both the pyrazole and phenol rings, and confirmed the position of the methyl group on the pyrazole nitrogen.

For absolute confirmation of the solid-state structure, single-crystal X-ray diffraction could be employed. This technique provides the precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[2][16][17]

This guide has demonstrated a systematic and robust approach to the structure elucidation of a novel pyrazole derivative. By integrating multiple analytical techniques and understanding the causality behind experimental choices, researchers can confidently determine the structures of new chemical entities, a critical step in the advancement of drug discovery and development.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 63, 3537 (1985). Available at: [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

-

Structure Elucidation of a Pyrazolo[1]pyran Derivative by NMR Spectroscopy. Molecules 2007, 12, 2393-2400. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry 2014, 4(4): 81-89. Available at: [Link]

-

Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available at: [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]

-

2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol. ChemSynthesis. Available at: [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]

-

FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. ResearchGate. Available at: [Link]

-

Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. MDPI. Available at: [Link]

-

Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. PubMed. Available at: [Link]

-

Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. Available at: [Link]

-

FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. Journal of Elementology. Available at: [Link]

-

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. PubMed Central. Available at: [Link]

-

FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Semantic Scholar. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]

-

2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol. ChemSynthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agro.icm.edu.pl [agro.icm.edu.pl]

- 10. [PDF] FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing | Semantic Scholar [semanticscholar.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS Number: 123532-22-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2-(1-methyl-1H-pyrazol-5-yl)phenol, a heterocyclic compound featuring a phenol ring substituted with a methyl-pyrazole moiety. The unique structural combination of a phenol and a pyrazole ring suggests a rich potential for diverse biological activities, drawing from the known pharmacological profiles of both constituent chemical classes. This document consolidates available data on its characterization, outlines a general synthetic approach, and explores its prospective utility in medicinal chemistry and drug discovery, supported by data from structurally related compounds.

Introduction: The Scientific Rationale

The convergence of a pyrazole nucleus and a phenolic group within a single molecular entity presents a compelling scaffold for scientific investigation. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[1][2][3][4]. The pyrazole ring system is a key component in several commercially successful drugs.

Similarly, phenolic compounds are renowned for their potent antioxidant and radical scavenging capabilities, attributed to the hydrogen-donating ability of the hydroxyl group[5][6]. The integration of these two pharmacophores in this compound suggests the potential for synergistic or unique biological effects, making it a molecule of significant interest for therapeutic development. This guide aims to provide a detailed technical resource for researchers exploring this and related compounds.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its key identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 123532-22-9 | Echemi |

| Molecular Formula | C₁₀H₁₀N₂O | Echemi |

| Molecular Weight | 174.20 g/mol | Echemi |

| IUPAC Name | This compound | --- |

| LogP (calculated) | 1.12 | Sigma-Aldrich |

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms in the molecule, with the chemical shifts of the aromatic carbons and the pyrazole ring carbons providing key structural information[7][8].

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the phenolic O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present[9][10].

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound, aiding in the confirmation of its identity[7].

Synthesis and Purification

The synthesis of this compound can be approached through established methods for pyrazole ring formation, most notably through the condensation of a β-dicarbonyl compound with a hydrazine derivative[2][6]. A plausible synthetic route is outlined below.

Synthetic Workflow Diagram

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: A General Procedure

The following is a generalized experimental protocol for the synthesis of this compound, based on common synthetic methodologies for related compounds[11].

Step 1: Synthesis of the β-enaminoketone Intermediate

-

To a solution of 1-(2-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one intermediate.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Dissolve the crude intermediate from Step 1 in a protic solvent such as ethanol or acetic acid.

-

Add methylhydrazine (1.1 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.

-

After cooling to room temperature, the product may precipitate. If not, the solvent can be removed under reduced pressure.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Biological Activities and Potential Applications

The unique hybrid structure of this compound suggests a range of potential biological activities. While specific studies on this compound are limited, the broader class of pyrazole-phenol derivatives has demonstrated significant pharmacological potential.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known antioxidants, and pyrazole derivatives have also been reported to possess radical scavenging and anti-inflammatory activities[1][5]. The combination of these two moieties may lead to potent antioxidant and anti-inflammatory effects. For instance, some pyrazole derivatives with phenolic groups have shown excellent radical scavenging activity in DPPH assays and inhibitory effects on enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways[5].

Anticancer and Enzyme Inhibition Potential

Pyrazole derivatives are a cornerstone in the development of anticancer agents, acting through various mechanisms such as the inhibition of protein kinases[2][12]. The phenolic hydroxyl group can also contribute to anticancer activity. Furthermore, pyrazole-containing compounds have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurological disorders[1].

Antimicrobial Activity

Both pyrazole and phenol derivatives have been reported to exhibit antimicrobial activity against a range of bacteria and fungi[1][3][6]. This suggests that this compound could be a promising candidate for the development of new antimicrobial agents.

Safety and Handling

Based on safety data sheets for structurally related compounds, this compound should be handled with care in a laboratory setting. General safety precautions include:

-

Hazard Statements: May be harmful if swallowed and may cause serious eye irritation[13].

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[14].

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its hybrid structure, combining the versatile pyrazole core with the antioxidant-rich phenol moiety, makes it a prime candidate for further investigation into its biological activities. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive spectroscopic characterization, and in-depth evaluation of its pharmacological profile, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising compound.

References

-

Popović-Djordjević, J. B., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 17(8), 807-819. [Link]

-

Asif, M. (2015). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC, [Link]

-

Al-Hourani, B. J., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules, [Link]

-

Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. PMC, [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

G., Muthubhupathi, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, [Link]

-

ResearchGate. (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-. [Link]

-

ChemSynthesis. (n.d.). 2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

-

Ahmad, N., et al. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o589. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, [Link]

-

Kellogg, J. J., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Bioorganic & Medicinal Chemistry Letters, [Link]

-

ChemSynthesis. (n.d.). 2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol. [Link]

-

Sasol. (2014). Safety Data Sheet Phenol. [Link]

-

ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]

-

NIST. (n.d.). Phenol, 2-methyl-. [Link]

-

SpectraBase. (n.d.). 4-phenyl-6-(thiophen-2-yl)pyridine - Optional[MS (GC)] - Spectrum. [Link]DoD9P)

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. fishersci.com [fishersci.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Mechanisms of Action

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by pyrazole-containing compounds. Moving beyond a simple catalog of drugs, we delve into the molecular intricacies of how these agents modulate key physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of pyrazole-based pharmacophores as enzyme inhibitors, receptor antagonists, and kinase modulators, supported by field-proven experimental insights and methodologies.

The Architectural Versatility of the Pyrazole Nucleus

The pyrazole core is more than a mere structural framework; its distinct features are key to its pharmacological promiscuity and success. The two adjacent nitrogen atoms create a unique electronic distribution, with one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2). This duality allows for critical interactions within the active sites of enzymes and the ligand-binding pockets of receptors.[1][2] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic systems, like benzene or imidazole, often conferring improved physicochemical properties such as solubility and metabolic stability.[1] The ability to readily substitute at various positions on the ring allows for fine-tuning of a compound's steric and electronic properties, which is fundamental to optimizing its potency, selectivity, and pharmacokinetic profile.

Pyrazoles as Precision Enzyme Inhibitors

A predominant mechanism of action for many clinically successful pyrazole-containing drugs is the targeted inhibition of enzymes. The pyrazole scaffold can be tailored to fit snugly into active sites, disrupting catalytic activity with high precision.

Selective Inhibition of Cyclooxygenase-2 (COX-2): The Case of Celecoxib

Celecoxib (Celebrex®) is a quintessential example of a pyrazole-based selective enzyme inhibitor. It is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme over its COX-1 isoform.[3][4]

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is inducible at sites of inflammation.[5] Celecoxib's diaryl-substituted pyrazole structure, featuring a sulfonamide side chain, is crucial for its selectivity. This side chain inserts into a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.[4][6] This specific interaction allows celecoxib to block the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]